![molecular formula C19H15ClN4O3 B357640 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 903856-56-4](/img/structure/B357640.png)
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic applications. CBP-307 is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).
Mecanismo De Acción
The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the inhibition of PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC modulate various cellular processes, including inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects:
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. In these models, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile was able to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-17. 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has also been shown to have immunomodulatory effects, as it was able to reduce the activation of T cells and the production of autoantibodies in preclinical models of autoimmune diseases. Additionally, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been shown to have antiproliferative effects in cancer cell lines, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is its high selectivity for the PDE4D subtype, which reduces the risk of off-target effects. Additionally, 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising drug candidate for clinical development. However, one of the limitations of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is its potential for adverse effects, such as nausea, vomiting, and diarrhea. Further studies are needed to evaluate the safety and tolerability of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile in humans.
Direcciones Futuras
For 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile research include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the investigation of its potential as an anticancer agent. Additionally, the development of novel PDE4 inhibitors with improved selectivity and safety profiles may lead to the discovery of more effective treatments for inflammatory and autoimmune diseases.
Métodos De Síntesis
The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile involves the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting compound with furan-2-carboxylic acid and 4,5-dicyanoimidazole. The final product is obtained after purification by column chromatography. The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been described in detail in a patent application filed by the drug's developers.
Aplicaciones Científicas De Investigación
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been primarily investigated for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. PDE4 inhibitors have been shown to have anti-inflammatory effects by increasing the intracellular levels of cAMP, which in turn downregulates the production of pro-inflammatory cytokines. 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile has been shown to be a potent and selective inhibitor of PDE4, with a higher affinity for the PDE4D subtype. Studies have demonstrated the efficacy of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile in preclinical models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c20-14-4-1-3-13(11-14)18(25)23-6-8-24(9-7-23)19-15(12-21)22-17(27-19)16-5-2-10-26-16/h1-5,10-11H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDAMUJPMHRSGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.